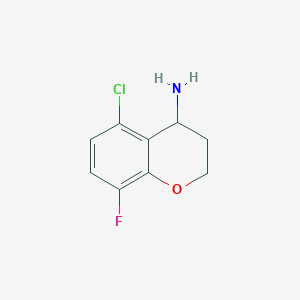

5-Chloro-8-fluorochroman-4-amine

Description

Historical Context of the Chroman Scaffold in Chemical and Biological Sciences

The chroman scaffold, a benzodihydropyran system, is a structural motif found in a plethora of natural products and synthetic compounds. wikipedia.orgbritannica.com Its presence in biologically active molecules has been recognized for decades, with early research focusing on the isolation and characterization of natural products containing this framework. researchgate.net Compounds incorporating the chroman ring system are known to exhibit a wide range of biological activities, contributing to their enduring interest in the scientific community. nih.gov The development of synthetic methodologies to access chroman derivatives has further expanded the scope of research, allowing for the creation of novel analogues with tailored properties. prepchem.com

Significance of Chroman-4-amine (B2768764) Derivatives as Privileged Scaffolds in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the development of new drugs. acs.orgnih.gov The chroman-4-amine skeleton is considered one such privileged scaffold. researchgate.netnih.gov The introduction of an amine group at the 4-position of the chroman ring provides a crucial point for interaction with biological macromolecules and allows for further chemical modifications. researchgate.netnih.gov

Research has demonstrated that chroman-4-amine derivatives possess a diverse array of pharmacological properties, including potential applications in the treatment of neurodegenerative diseases. researchgate.netnih.govcore.ac.uk For instance, certain chroman-4-amine compounds have been synthesized and evaluated as inhibitors of enzymes such as cholinesterases, which are relevant targets in Alzheimer's disease research. researchgate.netnih.gov The versatility of this scaffold allows for the exploration of a vast chemical space, leading to the identification of compounds with potent and selective biological activities.

Positional Isomerism and Substituent Effects within the Halogenated Chroman-4-amine Framework

The biological activity of chroman-4-amine derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The introduction of halogen atoms can affect factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

While specific research on the positional isomerism of dihalogenated chroman-4-amines is limited, studies on related chroman-4-one structures provide valuable insights. For example, research on substituted chroman-4-ones has shown that the placement of electron-withdrawing groups, such as halogens, at positions 6 and 8 can be favorable for certain biological activities. acs.org Specifically, in the context of sirtuin 2 (SIRT2) inhibition, larger, electron-withdrawing substituents in these positions were found to be crucial for high potency. acs.org

Extrapolating from these findings, it can be hypothesized that the specific placement of chlorine and fluorine in the 5-Chloro-8-fluorochroman-4-amine structure would have a profound impact on its biological profile. The 5-chloro substituent, being electron-withdrawing, could influence the electronic properties of the aromatic ring and potentially engage in specific interactions with a biological target. The 8-fluoro substituent, while also electron-withdrawing, is smaller and can alter the molecule's conformation and metabolic stability. The interplay between these two halogens at these specific positions would likely result in a unique set of properties compared to other halogenated isomers. The spatial arrangement of these functional groups is critical and can lead to significant differences in biological activity among positional isomers. nih.gov

Research Scope and Objectives for this compound within Contemporary Chemical Biology

To date, there is a notable absence of published research specifically focused on this compound. This presents a unique opportunity for future investigations within the field of chemical biology. The potential research scope for this compound is broad, and key objectives could be structured as follows:

Synthesis and Characterization: The primary objective would be to develop and optimize a synthetic route to produce this compound with high purity and yield. This would be followed by comprehensive characterization using modern analytical techniques.

Biological Screening: A crucial next step would involve screening the compound against a diverse panel of biological targets. Given the known activities of related chroman derivatives, initial screening could focus on enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidases, as well as cancer-related targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogues would be essential to establish a clear SAR. This would involve varying the substituents at the 4-amino group and potentially exploring other halogenation patterns to understand the contribution of the 5-chloro and 8-fluoro groups to the observed activity.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies would be necessary to elucidate how this compound interacts with its target at the molecular level. This could involve techniques such as enzyme kinetics, biophysical binding assays, and computational modeling.

Chemical Probe Development: If the compound exhibits potent and selective activity, it could be developed as a chemical probe to study the function of its biological target in cellular and in vivo models. The presence of fluorine would also make it amenable to ¹⁹F NMR studies, providing a powerful tool for investigating its interactions in complex biological systems. researchgate.net

In essence, this compound represents an unexplored area of chemical space within a well-established privileged scaffold. Future research on this compound has the potential to uncover novel biological activities and contribute to the development of new therapeutic agents or research tools.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

5-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2 |

InChI Key |

JJLMUDNAOQYGEC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1N)Cl)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Chloro 8 Fluorochroman 4 Amine and Its Analogues

Synthetic Routes to Key Precursors: 5-Chloro-8-fluorochroman-4-one

The cornerstone of the synthesis is the efficient construction of the 5-chloro-8-fluoro-substituted chroman-4-one ring system. This is typically achieved through a sequence of reactions that first establish the halogenated aromatic precursor, followed by the formation of the heterocyclic ring.

Electrophilic Aromatic Substitution Approaches for Halogenation

The introduction of chlorine and fluorine atoms onto the aromatic portion of the chromanone precursor is a critical step that dictates the final substitution pattern of the target molecule. Electrophilic aromatic substitution is the primary method for achieving this.

The synthesis of the required di-halogenated phenol precursor, such as 4-chloro-2-fluorophenol, can be accomplished through the direct chlorination of 4-fluorophenol. This reaction can be carried out using inexpensive chlorinating agents like chlorine gas or sulfuryl chloride in the presence of water, which helps to dissolve the hydrogen chloride generated during the reaction. google.com

Alternatively, a multi-step sequence starting from a more readily available starting material like m-fluoroaniline can be employed. This involves a sequence of reactions such as acetylation to protect the amino group, followed by Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction to introduce the chloro group, and finally nitration to yield a precursor that can be converted to the desired phenol. google.com

For the direct halogenation of a pre-formed chroman-4-one, selective introduction of halogens at specific positions can be challenging and may lead to mixtures of products. However, electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the introduction of fluorine onto electron-rich aromatic rings and other nucleophilic substrates. nih.govref.ac.ukorganic-chemistry.orgresearchgate.net Similarly, various electrophilic chlorinating agents can be employed for the introduction of chlorine.

| Reagent Class | Specific Reagent Example | Application |

| Electrophilic Fluorinating Agent | Selectfluor (F-TEDA-BF4) | Introduction of fluorine to aromatic rings and other nucleophiles. nih.govref.ac.ukorganic-chemistry.orgresearchgate.net |

| Electrophilic Chlorinating Agent | Chlorine gas (Cl2) | Direct chlorination of phenols. google.com |

| Electrophilic Chlorinating Agent | Sulfuryl chloride (SO2Cl2) | Direct chlorination of phenols. google.com |

Cyclization Reactions to Form the Chromanone Ring System

With the appropriately substituted phenol in hand, the subsequent step involves the construction of the chromanone ring. A common and effective method is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid derivative.

This process typically involves the following steps:

O-alkylation of the phenol: The halogenated phenol, for instance, 4-chloro-2-fluorophenol, is reacted with a three-carbon synthon, such as acrylic acid or a 3-halopropanoic acid derivative, under basic conditions to form the corresponding 3-(halophenoxy)propanoic acid.

Intramolecular Cyclization: The resulting phenoxypropanoic acid is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to promote intramolecular acylation, leading to the formation of the chroman-4-one ring. A Korean patent describes a method for preparing chromanone derivatives where a cyclization reaction is carried out under acidic conditions, with sulfuric acid being a preferred choice. google.com

An alternative approach involves the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde in a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition. nih.gov This method is particularly useful for synthesizing 2-substituted chroman-4-ones.

| Cyclization Strategy | Key Reagents | Description |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), Sulfuric Acid | Cyclization of a 3-phenoxypropanoic acid to form the chromanone ring. google.com |

| Aldol Condensation/Oxa-Michael Addition | Base (e.g., DIPA), Aldehyde | Reaction of a 2'-hydroxyacetophenone with an aldehyde to form the chromanone. nih.gov |

Amination Reactions for C4 Introduction

Once the 5-Chloro-8-fluorochroman-4-one precursor is synthesized, the next critical transformation is the introduction of the amine group at the C4 position.

Reductive Amination of Chroman-4-ones

Reductive amination is a widely employed and versatile method for the conversion of ketones to amines. wikipedia.orgorganicreactions.orgorganic-chemistry.org This one-pot reaction involves the condensation of the chroman-4-one with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). wikipedia.org The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the imine intermediate without affecting the carbonyl group of the starting material or other functional groups present in the molecule. The use of ammonium salts, such as ammonium acetate, is a common practice for introducing a primary amine group. thieme.com

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH4) | A common and mild reducing agent. |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for the reduction of imines in the presence of ketones. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reducing agent, often used for reductive aminations. |

| Borane Reagents | Have become a popular choice for direct reductive amination. thieme.com |

Alternative Strategies for Amine Group Introduction

While reductive amination is the most direct approach, other methods can also be considered for the introduction of the amine group. One such strategy involves the conversion of the chroman-4-one to its oxime derivative by reaction with hydroxylamine. The resulting oxime can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation or metal hydrides. This two-step process can sometimes offer advantages in terms of selectivity and yield.

Stereoselective Synthesis of Enantiopure 5-Chloro-8-fluorochroman-4-amine

As this compound contains a stereocenter at the C4 position, the synthesis of enantiomerically pure forms is often a key objective, particularly for pharmaceutical applications. Several strategies can be employed to achieve stereoselectivity.

One powerful approach is the use of enzymes, which are known to catalyze reactions with high enantio- and stereoselectivity. Biocatalytic reductive amination using amine dehydrogenases or transaminases can provide direct access to chiral amines from prochiral ketones. nih.govnih.gov Imine reductases (IREDs) have also shown great potential for the asymmetric reduction of imines to chiral amines. nih.gov

Alternatively, chiral catalysts can be employed to control the stereochemical outcome of the reduction. Chiral phosphoric acids have emerged as effective catalysts for a variety of asymmetric transformations, including the reductive amination of ketones. researchgate.netresearchgate.netrsc.org These catalysts can activate the imine intermediate and facilitate the stereoselective transfer of a hydride from a reducing agent. Asymmetric hydrogenation of chromones using a relay catalysis strategy involving an achiral borane and a chiral phosphoric acid has also been reported to produce chiral chromanones, which could then be converted to the chiral amine. acs.org

| Stereoselective Method | Catalyst/Reagent Type | Description |

| Enzymatic Reductive Amination | Amine Dehydrogenases, Transaminases, Imine Reductases | Biocatalytic conversion of the ketone to a single enantiomer of the amine. nih.govnih.gov |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acids | Asymmetric reductive amination of the ketone or asymmetric hydrogenation of the corresponding chromone (B188151). researchgate.netresearchgate.netrsc.orgacs.org |

Chiral Resolution Techniques (e.g., Preparative HPLC on Chiral Stationary Phases)

Chiral resolution via preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For chroman-4-amine (B2768764) derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven effective.

For instance, the separation of enantiomers of a structurally similar compound, 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, was successfully achieved using an amylose tris-(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (Chiralpak AD-H) column. nih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, is crucial for optimizing the separation. The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their individual collection. nih.gov

The process begins with the development of an analytical method to confirm the separation of the enantiomers. Once the analytical method is established, it is scaled up to a semi-preparative or preparative scale to isolate larger quantities of the desired enantiomer. nih.gov

Key Parameters in Chiral HPLC Resolution:

| Parameter | Description | Typical Conditions for Chroman Derivatives |

| Chiral Stationary Phase | The chiral environment that interacts differently with each enantiomer. | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | The solvent system that carries the sample through the column. | Normal Phase: Hexane/Isopropanol, Heptane/Ethanol |

| Flow Rate | The speed at which the mobile phase passes through the column. | Optimized for resolution and run time. |

| Detection | The method used to monitor the elution of the separated enantiomers. | UV-Vis (PDA detector) |

Asymmetric Catalysis in Chromanone Reduction (e.g., Transfer Hydrogenation)

Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched chroman-4-amines by converting a prochiral chroman-4-one precursor into a specific enantiomer of the corresponding amine. Asymmetric transfer hydrogenation (ATH) is a prominent method for the reduction of the ketone functionality in chromanones.

This technique typically employs a metal catalyst, often based on ruthenium or rhodium, coordinated to a chiral ligand. A hydrogen donor, such as formic acid or isopropanol, provides the reducing equivalents. The chiral catalyst facilitates the stereoselective transfer of hydrogen to the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. Subsequent conversion of the chiral alcohol to the amine, for instance, via a Mitsunobu reaction or reductive amination, yields the desired enantiopure chroman-4-amine.

For related heterocyclic systems like quinolines, rhodium catalysts have been shown to be effective for asymmetric transfer hydrogenation in aqueous media, highlighting the potential for environmentally benign synthetic routes. researchgate.net The pH of the reaction medium can be a critical parameter influencing the efficiency and enantioselectivity of the reduction. researchgate.net

Deracemization and Dynamic Kinetic Resolution Approaches

Deracemization and dynamic kinetic resolution (DKR) are advanced strategies that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus offering a significant advantage over classical resolution methods where the maximum yield is 50%.

Dynamic Kinetic Resolution (DKR) combines a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. For primary amines, this often involves an enzymatic acylation to selectively modify one enantiomer, coupled with a metal-catalyzed racemization of the unreacted amine. nih.govscite.airesearchgate.netorganic-chemistry.org Palladium-based nanocatalysts have been shown to be effective for the racemization of primary amines, working in concert with lipases like Novozym-435 for the resolution step. organic-chemistry.org This approach allows for the conversion of various racemic amines into single enantiomers with high yields and excellent enantiomeric excesses. organic-chemistry.org

Deracemization directly converts a racemate into a single enantiomer without the need for a resolution step. Photochemical methods have emerged as a novel approach for the deracemization of α-branched aldehydes, which could potentially be adapted for related compounds. researchgate.netchemrxiv.org These methods often utilize a chiral primary amine catalyst and a photosensitizer to achieve enantio-enrichment through a process of E/Z isomerization of an enamine intermediate. researchgate.netchemrxiv.org While direct application to this compound has not been extensively reported, these innovative strategies represent a promising area for future research.

Post-Synthetic Derivatization and Functionalization of this compound

Once the chiral core of this compound is obtained, further structural modifications can be introduced to explore structure-activity relationships and optimize its properties. These modifications can be targeted at the primary amine, the halogen substituents, or the chroman ring itself.

Reactions at the Primary Amine Moiety (e.g., Amide Formation, Alkylation)

The primary amine group at the C4 position is a versatile handle for a wide range of chemical transformations.

Amide Formation: Acylation of the primary amine with carboxylic acids, acid chlorides, or acid anhydrides is a common and straightforward method to introduce a variety of substituents. Numerous coupling reagents can facilitate amide bond formation directly from carboxylic acids, offering broad functional group tolerance. organic-chemistry.org

Alkylation: The primary amine can also undergo mono- or di-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of various alkyl and aryl groups, further expanding the chemical space around the core structure.

Representative Reactions at the Primary Amine:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Amide Formation | Carboxylic acid, coupling agent (e.g., HATU, EDC), base | Amide |

| Acid chloride, base | Amide | |

| Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

Functionalization of the Chroman Ring System (e.g., C2, C3, C6, C7)

Introducing substituents at other positions on the chroman ring can provide further avenues for structural diversification.

C2 and C3 Positions: The heterocyclic part of the chroman ring can be functionalized, for instance, through reactions involving the enol or enolate of the corresponding chroman-4-one precursor. The conformation of the dihydropyran ring, which is typically a half-chair, can influence the stereochemical outcome of reactions at these positions. nih.govresearchgate.net

C6 and C7 Positions: The aromatic portion of the chroman ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (alkoxy ether, chlorine, and fluorine) will determine the position of substitution. Friedel-Crafts acylation or alkylation, nitration, and halogenation are potential reactions to introduce new functional groups at the C6 or C7 positions, provided the reaction conditions are carefully controlled to avoid side reactions.

Chemical Reactivity and Mechanistic Organic Transformations of 5 Chloro 8 Fluorochroman 4 Amine

Reactivity of the Aminochroman Core

The amino group attached to the stereocenter at the 4-position of the chroman ring is a primary determinant of the molecule's reactivity. Its basic and nucleophilic nature drives a variety of chemical reactions.

Basicity and Salt Formation Reactions

Nucleophilic Reactivity of the Amino Group

The nitrogen atom of the amino group, with its lone pair of electrons, is a potent nucleophile. This nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. A common example of this reactivity is acylation, where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is a cornerstone of organic synthesis, providing a reliable method for constructing amide linkages. The nucleophilic character of the amino group is fundamental to many of the biological and synthetic transformations of this compound.

Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines, such as 5-Chloro-8-fluorochroman-4-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of the C=N double bond is a reversible process and is often catalyzed by acid. masterorganicchemistry.com Imines are versatile intermediates in organic synthesis and are important in various biological processes. The reaction is typically driven to completion by removing the water formed during the reaction. nih.gov

Influence of Halogen Substituents on Aromatic Ring Reactivity

The chlorine and fluorine atoms attached to the aromatic portion of the chroman ring significantly modulate its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electronic Effects of Chlorine and Fluorine

Both chlorine and fluorine are electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. askfilo.combrainly.comvaia.com This effect pulls electron density away from the ring, generally deactivating it towards electrophilic aromatic substitution (EAS). askfilo.com The inductive effect of fluorine is stronger than that of chlorine due to its higher electronegativity. vaia.com

Fluorine's electronic effects are more complex. While it has a very strong inductive effect, its small size allows for effective overlap between its p-orbitals and the aromatic π-system, leading to a significant resonance effect. nih.govacs.org This can lead to increased stability of the aromatic ring. nih.govacs.org The interplay of these effects makes the prediction of reactivity in polysubstituted aromatic rings like that in this compound complex.

Table 1: Electronic Properties of Halogen Substituents

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS Reactivity | Directing Effect |

| Fluorine | Strong | Moderate | Deactivating | Ortho, Para |

| Chlorine | Strong | Weak | Deactivating | Ortho, Para |

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS):

The directing effects of the existing substituents on the aromatic ring of this compound (the chlorine, fluorine, and the ether linkage of the chroman ring) will determine the position of any incoming electrophile. Both chlorine and fluorine are ortho, para-directing groups. brainly.comvaia.com The ether oxygen of the chroman ring is also an activating and ortho, para-directing group. The combined influence of these groups will dictate the regioselectivity of EAS reactions. A detailed analysis of the relative activating/deactivating and directing strengths of these groups would be necessary to predict the major product of an EAS reaction.

Nucleophilic Aromatic Substitution (NAS):

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (NAS). libretexts.orgmasterorganicchemistry.com The chlorine and fluorine atoms on the aromatic ring of this compound make it a potential substrate for NAS reactions. In NAS, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the displacement of a leaving group, in this case, either the chloride or fluoride (B91410) ion. libretexts.org The presence of multiple electron-withdrawing groups enhances the reactivity of the ring towards nucleophilic attack. masterorganicchemistry.com The regioselectivity of NAS is determined by the positions of the electron-withdrawing groups and the nature of the leaving group. Generally, the position that can best stabilize the negative charge of the intermediate (the Meisenheimer complex) will be the site of attack. libretexts.org

Table 2: Summary of Aromatic Substitution Reactions

| Reaction Type | Key Features | Expected Reactivity of this compound |

| Electrophilic Aromatic Substitution (EAS) | Substitution of a hydrogen atom with an electrophile. | The aromatic ring is deactivated due to the electron-withdrawing halogens, but substitution is directed to positions ortho and para to the activating ether group and the halogens. |

| Nucleophilic Aromatic Substitution (NAS) | Substitution of a leaving group (e.g., a halogen) with a nucleophile. | The electron-deficient aromatic ring is susceptible to nucleophilic attack, potentially leading to the displacement of either the chlorine or fluorine atom. |

Structure Activity Relationship Sar Studies for 5 Chloro 8 Fluorochroman 4 Amine Derivatives

Conformational Analysis and its Implications for Biological Interaction

The three-dimensional shape of chroman-4-amine (B2768764) derivatives is a crucial determinant of their interaction with biological targets. The chroman ring system is not planar and can adopt various conformations. The dihydropyran ring of the chroman moiety typically exists in a half-chair or sofa conformation. In this arrangement, four of the ring atoms are coplanar, while the other two are out of plane. This conformational flexibility allows the molecule to adapt its shape to fit into the binding pocket of a target protein.

Impact of Halogen Position and Type (Chlorine at C5, Fluorine at C8) on Potency and Selectivity

The nature and position of halogen substituents on the aromatic ring of the chroman scaffold have a profound effect on the molecule's potency and selectivity. In 5-Chloro-8-fluorochroman-4-amine, the presence of a chlorine atom at the C5 position and a fluorine atom at the C8 position is a key design feature.

Electron-withdrawing groups, such as halogens, on the aromatic ring can significantly influence the electronic properties of the entire molecule. nih.gov This, in turn, can affect how the molecule interacts with its biological target. For example, in related heterocyclic compounds, the presence and position of electron-withdrawing groups have been shown to modulate activity. nih.gov

Studies on similar chroman and chromone (B188151) structures have indicated that substitutions at the C6 and C8 positions are particularly favorable for inhibitory activity against certain enzymes. nih.gov Specifically, larger, electron-withdrawing substituents at these positions have been associated with increased potency. nih.gov While this does not directly describe the C5 and C8 pattern of this compound, it highlights the sensitivity of the chroman scaffold to the placement of halogen atoms. The specific combination of a chlorine at C5 and a fluorine at C8 likely provides an optimal balance of steric and electronic properties for its intended target, contributing to both high potency and selectivity over other related targets.

Role of Stereochemistry at C4 on Target Engagement and Efficacy

The carbon atom at the C4 position of the chroman ring, to which the amino group is attached, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (S)-5-Chloro-8-fluorochroman-4-amine and (R)-5-Chloro-8-fluorochroman-4-amine. The stereochemistry at this position is often a critical factor in determining the biological activity of the compound.

Biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning that one enantiomer will bind more effectively and elicit a stronger biological response than the other. It is common in medicinal chemistry for the desired therapeutic activity to reside primarily in one enantiomer, while the other may be less active or even contribute to off-target effects.

For chroman derivatives, the spatial orientation of the C4-amino group is dictated by its stereochemical configuration. This orientation is crucial for forming key interactions, such as hydrogen bonds, with the target protein. Research on related chromene structures has noted that compounds with a chiral center at C4 exist as racemic mixtures unless a stereospecific synthesis is employed. researchgate.net The differential activity between enantiomers underscores the importance of a precise three-dimensional fit for effective target engagement and efficacy.

Effects of Substitutions on the Amino Group (e.g., Alkylation, Acylation)

Modifications to the primary amino group at the C4 position, such as alkylation (adding an alkyl group) or acylation (adding an acyl group), can significantly alter the pharmacological profile of chroman-4-amine derivatives. These substitutions can affect the molecule's basicity, lipophilicity, and steric profile, all of which can influence its interaction with a biological target.

N-alkylation, the addition of an alkyl chain to the nitrogen atom, is a common strategy in medicinal chemistry to modulate potency and selectivity. nih.gov The size and nature of the alkyl group can impact the compound's ability to fit into a binding pocket and can introduce new van der Waals or hydrophobic interactions. Similarly, N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the nitrogen atom. nih.gov

The process of N-dealkylation is also relevant, as it is a metabolic pathway that can occur in vivo. nih.gov Understanding the effects of these substitutions is crucial for designing compounds with desired properties and for predicting their metabolic fate. The table below summarizes the potential impact of these modifications.

| Modification | Potential Effects on Properties |

| N-Alkylation | Increases lipophilicity, alters steric bulk, can introduce new hydrophobic interactions. nih.gov |

| N-Acylation | Reduces basicity of the amino group, introduces a hydrogen bond acceptor, alters electronic distribution. nih.gov |

These modifications provide a means to fine-tune the activity of the parent compound, this compound, to achieve optimal target engagement.

Exploration of Substituent Variations on the Chroman Ring (C2, C3, C6, C7)

Structure-activity relationship studies often involve exploring the effects of placing various substituents at different positions on the core scaffold. For this compound, the C2, C3, C6, and C7 positions of the chroman ring are potential sites for modification to further optimize biological activity.

In a study of chromone derivatives as SIRT2 inhibitors, larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for potency. nih.gov While the C5 and C8 positions are occupied in the parent compound of interest, this finding suggests that the electronic nature of substituents on the benzo portion of the chroman ring is a key determinant of activity. Similarly, studies on 4-aminoquinolines, which share some structural similarities, have shown that electron-withdrawing groups at the 7-position can significantly impact activity. nih.gov

The table below outlines the potential impact of substitutions at various positions on the chroman ring based on findings from related compound series.

| Position | Potential Impact of Substitution | Supporting Evidence Context |

| C2 | Can influence the conformation of the dihydropyran ring and introduce steric bulk. | Studies on chroman-4-ones show C2 substitution affects activity. nih.gov |

| C3 | Can introduce steric hindrance and alter the ring's pucker. | The synthesis of 3-substituted chromones is a known chemical transformation. researchgate.net |

| C6 | Can modulate electronic properties and provide new binding interactions. | Larger, electron-withdrawing groups at C6 are favorable in some chromone series. nih.gov |

| C7 | Can significantly alter electronic properties and pKa. | Electron-withdrawing groups at C7 impact activity in 4-aminoquinolines. nih.gov |

These explorations are essential for building a comprehensive understanding of the SAR for this class of compounds and for designing next-generation derivatives with enhanced properties.

Mechanistic Investigations of Biological Activity in Vitro and Theoretical Focus

Sirtuin (SIRT2) Enzyme Modulation

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. acs.org Research into chroman-4-one derivatives has identified this class of compounds as a promising starting point for the development of selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in neurodegenerative diseases and cancer. nih.govacs.org

In vitro Inhibitory Potency and Selectivity Profile (vs. SIRT1, SIRT3)

Studies on a series of substituted chroman-4-one derivatives have demonstrated that these compounds can act as potent and highly selective inhibitors of SIRT2. acs.orgnih.gov For instance, a number of synthesized chroman-4-ones showed significant inhibition of SIRT2, with IC50 values in the low micromolar range, while displaying minimal inhibition of the related sirtuins, SIRT1 and SIRT3, at similar concentrations. acs.orgnih.gov

Structure-activity relationship (SAR) studies have highlighted that the nature and position of substituents on the chroman ring are crucial for both the potency and selectivity of SIRT2 inhibition. acs.orgacs.org Specifically, the presence of larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring was found to be favorable for inhibitory activity. acs.orgnih.gov This is particularly relevant for 5-Chloro-8-fluorochroman-4-amine, which possesses halogen substituents at these key positions. One of the most potent inhibitors identified in these studies was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM for SIRT2. nih.gov

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Analogs

| Compound | Substituents | SIRT2 IC50 (µM) | SIRT1 Inhibition (%)* | SIRT3 Inhibition (%)* |

|---|---|---|---|---|

| Analog 1 | 6,8-dibromo, 2-pentyl | 1.5 | <10 | <10 |

| Analog 2 | 2-pentyl | >200 | <10 | <10 |

at 200 µM concentration This table presents data for illustrative chroman-4-one analogs to highlight structure-activity relationships, as specific data for this compound is not available.

Binding Modes and Allosteric Modulation

The precise binding mode of this compound to SIRT2 has not been experimentally determined. However, molecular modeling and kinetic studies of related SIRT2 inhibitors provide insights into potential mechanisms. For some selective inhibitors, binding occurs within a "selectivity pocket" of the enzyme, which is a feature that differs from the active sites of SIRT1 and SIRT3, thus explaining the observed selectivity. It is plausible that chroman-based inhibitors like this compound could engage in similar interactions.

Cellular Effects in Relevant in vitro Models (e.g., α-tubulin hyperacetylation in cancer cell lines)

A primary downstream effect of SIRT2 inhibition in cells is the hyperacetylation of one of its main substrates, α-tubulin. nih.gov This post-translational modification is associated with microtubule stabilization. nih.gov The inhibition of SIRT2 by selective small molecules has been shown to increase the acetylation of α-tubulin, which in turn can affect cellular processes like cell migration and proliferation. nih.gov For example, potent, selective, and cell-permeable SIRT2 inhibitors have been demonstrated to increase α-tubulin acetylation levels in breast cancer cell lines, which correlates with an inhibition of cell migration. nih.gov Given that chroman-4-ones have shown antiproliferative properties in cancer cells, it is conceivable that this compound could elicit similar cellular effects through the modulation of α-tubulin acetylation. acs.org

Neurobiological Target Interactions

The chroman framework is also a key feature in compounds designed to interact with neurobiological targets, particularly enzymes involved in the degradation of neurotransmitters, which are relevant to the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. researchgate.net

Monoamine Oxidase (MAO-A, MAO-B) Enzyme Inhibition

Monoamine oxidases A and B are important enzymes in the central nervous system, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov Research on chroman-based structures has revealed their potential as MAO inhibitors. For example, 5-hydroxy-2-methyl-chroman-4-one was identified as a selective and reversible inhibitor of MAO-B, with an IC50 value of 3.23 µM, which was approximately four times more potent than its inhibition of MAO-A (IC50 = 13.97 µM). nih.gov Kinetic studies showed this compound to be a competitive inhibitor. nih.gov Furthermore, a study on a series of chiral chroman amine analogues indicated that these compounds could be screened for inhibitory activity against both MAO-A and MAO-B. researchgate.net

Table 2: MAO Inhibition by a Chroman-4-one Analog

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |

|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | 3.23 | ~0.23 |

This table shows data for a related chroman-4-one to illustrate the potential for MAO inhibition within this compound class.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. nih.gov The chroman and thiochroman-4-one (B147511) scaffolds have been explored for their cholinesterase inhibitory potential. For instance, a series of 3-(4-benzylpiperazine-1-methyl)thiochroman-4-ones demonstrated AChE inhibitory activity in the micromolar range, with one compound showing greater potency than the reference drug rivastigmine. magtechjournal.com In the aforementioned study of 5-hydroxy-2-methyl-chroman-4-one, this compound showed weak inhibitory activity against both AChE and BChE, with IC50 values greater than 40 µM. nih.gov This suggests that while the chroman scaffold can be a basis for cholinesterase inhibitors, the specific substitutions are critical for potency.

In vitro Antiproliferative and Cytostatic Effects on Cancer Cell Lines

Mechanisms of Cell Growth Inhibition

No published studies were identified that investigate the in vitro antiproliferative or cytostatic effects of this compound on any cancer cell lines. Therefore, data on its potential mechanisms of cell growth inhibition are not available.

Pathways of Apoptosis or Cell Cycle Arrest (in vitro)

There are no available research findings detailing the induction of apoptosis or cell cycle arrest in cancer cell lines upon treatment with this compound.

In vitro Antimicrobial and Antifungal Activities

Spectrum of Activity against Bacterial and Fungal Strains

No data has been published on the in vitro antimicrobial or antifungal activity of this compound. Consequently, its spectrum of activity against various bacterial and fungal strains remains uncharacterized.

Proposed Antimicrobial Mechanisms

As there are no studies on its antimicrobial activity, no mechanisms have been proposed for how this compound might exert such effects.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure of a molecule. These calculations can elucidate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond characteristics, which are crucial for predicting a molecule's reactivity and interaction with biological macromolecules.

Despite a thorough search of available scientific literature, no specific studies detailing quantum chemical calculations or DFT analysis for 5-Chloro-8-fluorochroman-4-amine have been found. Such studies would be valuable in determining its electronic properties and reactivity profile.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, usually a protein or enzyme. This method is essential for understanding the potential mechanism of action of a compound.

No molecular docking studies have been published specifically for this compound. Therefore, data on its binding modes and interactions with any biological target are not available.

Binding Site Analysis and Key Interactions

This subsection would typically detail the specific amino acid residues involved in the binding of this compound to a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

As no molecular docking simulations for this compound have been reported, there is no information available regarding its binding site analysis or key interactions with any biological targets.

Assessment of Binding Affinities

The assessment of binding affinity, often expressed as a binding energy or inhibition constant (Ki), is a critical output of molecular docking simulations that helps in ranking potential drug candidates.

In the absence of any molecular docking studies for this compound, there is no data available on its binding affinities to any protein targets.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models are then used in virtual screening to identify other molecules with similar features from large compound libraries.

There are no published pharmacophore models derived from or used for the virtual screening of compounds related to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Chloro-8-fluorochroman-4-amine?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the chroman scaffold. Key steps include:

- Halogenation : Sequential introduction of chlorine and fluorine substituents via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For example, fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled conditions .

- Amination : Reductive amination of the corresponding ketone (e.g., chroman-4-one) using ammonia/ammonium acetate and sodium cyanoborohydride, or catalytic hydrogenation of nitro intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and stereochemistry; 19F NMR to verify fluorine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity and stability .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- pH Stability : Expose the compound to buffered solutions (pH 2–10) and analyze decomposition products using LC-MS .

Q. What are the critical parameters for optimizing yield in the amination step?

- Methodological Answer :

- Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation; adjust H2 pressure (1–3 atm) to minimize over-reduction.

- Solvent Optimization : Use polar aprotic solvents (e.g., THF, DMF) to enhance reaction kinetics.

- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in aqueous buffers (PBS, pH 7.4).

- Surfactant Assistance : Add Tween-80 or cyclodextrins to improve aqueous dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituent positions?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace Cl with Br, F with CF3) and assess bioactivity.

- Biological Assays : Test analogs against target receptors (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays.

- Data Analysis : Apply multivariate regression (QSAR) to correlate substituent electronic/hydrophobic parameters with activity .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY, HSQC) to resolve overlapping signals and confirm spatial arrangements.

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Utilize ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation, glucuronidation).

- Docking Studies : Map potential interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Standardized Protocols : Pre-treat cell lines with identical passage numbers and culture conditions.

- Internal Controls : Include reference compounds (e.g., positive/negative controls) in each assay plate.

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for inter-experimental variance .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.

- Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites.

- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling (e.g., from rodents to humans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.